CAY10514
CAS No.: 868526-38-9
Cat. No.: VC0050766
Molecular Formula: C21H30O3
Molecular Weight: 330.468
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868526-38-9 |
|---|---|
| Molecular Formula | C21H30O3 |
| Molecular Weight | 330.468 |
| IUPAC Name | methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate |
| Standard InChI | InChI=1S/C21H30O3/c1-3-4-5-8-13-18-14-11-12-15-19(18)20(22)16-9-6-7-10-17-21(23)24-2/h11-12,14-15,20,22H,3-5,7-8,10,13,16-17H2,1-2H3 |
| Standard InChI Key | FNBRCMZPPJUPTO-UHFFFAOYSA-N |
| SMILES | CCCCCCC1=CC=CC=C1C(CC#CCCCC(=O)OC)O |
Introduction
CAY10514, registered under CAS number 868526-38-9, is an aromatic analog of 8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE]. The compound is formally known by its IUPAC name methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate, though it is also referenced in literature as Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate .
Molecular Composition and Structure
CAY10514 possesses the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H30O3 |
| Molecular Weight | 330.468 g/mol |
| SMILES Notation | CCCCCCC1=CC=CC=C1C(CC#CCCCC(=O)OC)O |
| Standard InChI | InChI=1S/C21H30O3/c1-3-4-5-8-13-18-14-11-12-15-19(18)20(22)16-9-6-7-10-17-21(23)24-2/h11-12,14-15,20,22H,3-5,7-8,10,13,16-17H2,1-2H3 |
| Standard InChIKey | FNBRCMZPPJUPTO-UHFFFAOYSA-N |
The structure features a central phenyl ring with a hexyl side chain and a hydroxy group attached to a carbon that also connects to an alkyne-containing chain terminating in a methyl ester group. This chemical architecture provides CAY10514 with its distinctive biological activity profile.
Pharmacological Properties and Mechanism of Action
CAY10514 exhibits significant pharmacological activity primarily through its interaction with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating metabolism, inflammation, and cellular differentiation.
PPAR Agonist Activity
The compound functions as a dual agonist of PPARα and PPARγ, with differential potency for each receptor:
| Receptor | EC50 Value | Relative Potency |
|---|---|---|
| PPARα | 0.173 μM | Higher potency |
| PPARγ | 0.642 μM | Lower potency |
Comparative Potency Among PPAR Ligands
Within the context of monoacylglycerol lipase (MGL) inhibition, CAY10514 ranks lower in potency compared to other PPAR ligands. The potency hierarchy has been established as follows:
Troglitazone > Ciglitazone > Rosiglitazone > 15-deoxy-Δ12,14-prostaglandin J2 ≈ CAY10415 > CAY10514
This positioning in the potency spectrum provides valuable context for researchers considering CAY10514 for specific applications in PPAR-related investigations.
Research Applications
CAY10514 is primarily utilized in laboratory research settings to investigate PPAR signaling pathways and related metabolic processes. Its specific application areas include:
PPAR Activation Studies
As a dual PPARα/γ agonist, CAY10514 serves as a valuable tool for examining the differential effects of activating these nuclear receptors. The compound enables researchers to study how varying degrees of PPARα and PPARγ activation influence metabolic regulation, inflammatory responses, and lipid homeostasis .
| Solvent | Solubility |
|---|---|
| DMF | 30 mg/ml |
| DMSO | 30 mg/ml |
| Ethanol | 30 mg/ml |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
These solubility properties facilitate the preparation of stock solutions for experimental use .
Stock Solution Preparation
The following table provides guidance for preparing stock solutions of different concentrations:
| Desired Concentration | Amount of CAY10514 |
|---|---|
| 1 mg | |
| 1 mM | 3.0084 mL |
| 5 mM | 0.6017 mL |
| 10 mM | 0.3008 mL |
These values represent the volume of solvent required to achieve the specified concentration .
Structural and Functional Relationship
CAY10514's dual PPAR agonist activity stems from its unique structural features, particularly its resemblance to 8(S)-HETE while incorporating key modifications.
Relationship to 8(S)-HETE
As an aromatic analog of 8(S)-HETE, CAY10514 maintains core structural elements that enable PPAR interaction while introducing aromatic components that alter its binding efficiency and selectivity. The compound was developed as part of systematic efforts to create PPAR activators based on eicosanoid structures, as referenced in research by Caijo et al. (2006).
Structure-Activity Considerations
The relatively modest potency of CAY10514 compared to established PPAR agonists like rosiglitazone suggests that structural differences significantly influence receptor interaction. These differences provide valuable insights for medicinal chemists developing novel PPAR-targeting compounds with optimized pharmacological profiles .
Research Limitations and Considerations
When working with CAY10514, researchers should consider several important caveats and limitations:
Experimental Variability
The potency of compounds like CAY10514 can vary depending on the specific assay systems employed. For instance, troglitazone, another PPAR agonist, has demonstrated assay-dependent potency variations in monoacylglycerol lipase inhibition studies . Similar considerations may apply when evaluating CAY10514's activities across different experimental protocols.
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